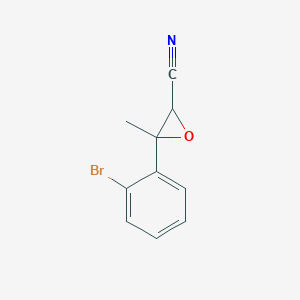
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a bromophenyl group attached to an oxirane ring, which is further substituted with a methyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Diols and other oxygenated compounds.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Similar structure but lacks the oxirane ring.
3-(2-Bromophenyl)-2-oxiraneacetonitrile: Similar structure with a different substitution pattern.
3-(2-Bromophenyl)-3-methyloxirane-2-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the carbonitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(2-bromophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-4-2-3-5-8(7)11/h2-5,9H,1H3 |
InChI Key |
BHHJTSQEEMFIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


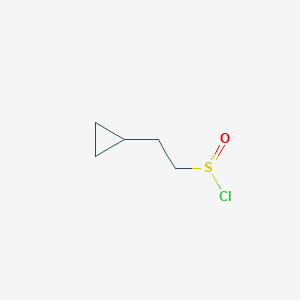
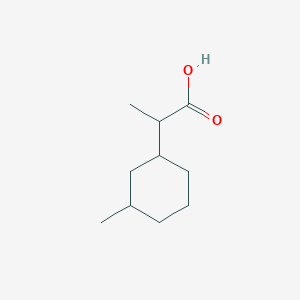

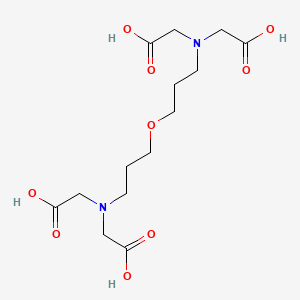
![(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B15253628.png)
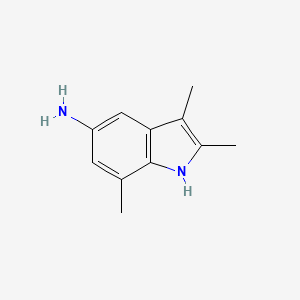
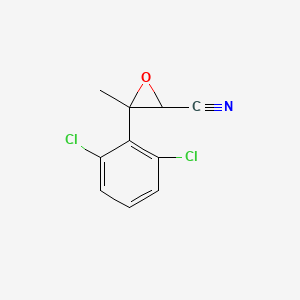
![1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B15253651.png)
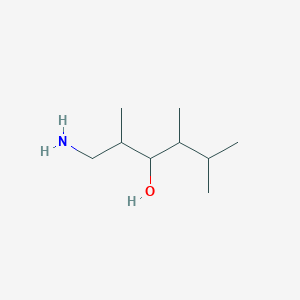
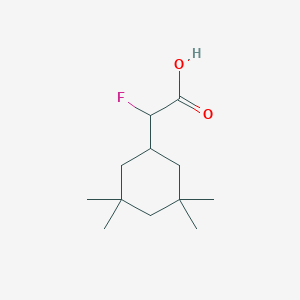
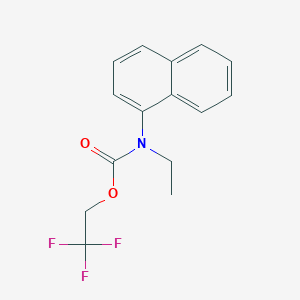
![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
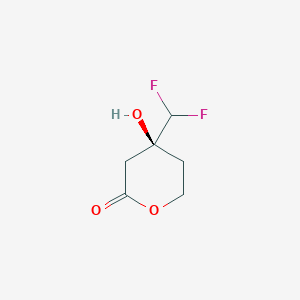
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
